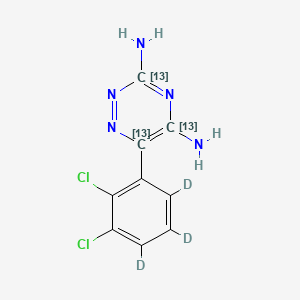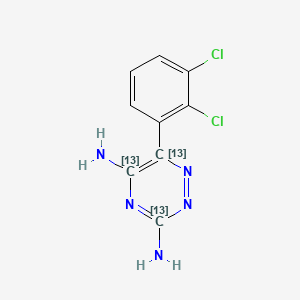
4-Aminoantipyrine-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminoantipyrine-D3 is a deuterated form of 4-Aminoantipyrine, a derivative of antipyrine. This compound is characterized by the presence of an amino group at the fourth position of the pyrazolone ring. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoantipyrine-D3 typically involves the deuteration of 4-Aminoantipyrine. The process begins with the preparation of 4-Aminoantipyrine, which is synthesized by the reaction of 4-Aminoantipyrine with deuterated reagents under controlled conditions. The reaction is usually carried out in a deuterated solvent to ensure the incorporation of deuterium atoms into the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminoantipyrine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Aminoantipyrine-D3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a tracer in metabolic studies.
Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Aminoantipyrine-D3 involves its interaction with various molecular targets. The amino group at the fourth position of the pyrazolone ring allows it to form stable complexes with metal ions and participate in redox reactions. These interactions are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoantipyrine: The non-deuterated form of the compound.
Aminophenazone: Another pyrazolone derivative with similar analgesic and anti-inflammatory properties.
Dipyrone: A pyrazolone derivative used as an analgesic and antipyretic.
Uniqueness
4-Aminoantipyrine-D3 is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways. This makes it particularly useful in pharmacokinetic studies and as a tracer in metabolic research .
Propriétés
Numéro CAS |
68229-55-0 |
|---|---|
Formule moléculaire |
C11H10D3N3O |
Poids moléculaire |
206.26 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
83-07-8 (unlabelled) |
Synonymes |
4-Amino-1-methyl-5-methyl-D3-2-phenyl-1,2-dihydropyrazol-3-one; 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1-methyl-5-(methyl-d3)-2-phenyl-(9CI) |
Étiquette |
Antipyrine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








